Benzamide, 4-fluoro-N-[2-[2-(2-thienyl)acetyl]phenyl]-
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Overview
Description
4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE is a complex organic compound that features a fluorine atom, a thiophene ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Acetylation: The thiophene derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Fluorobenzene: The acetylated thiophene derivative is coupled with fluorobenzene using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of Benzamide: The final step involves the formation of the benzamide group through the reaction of the coupled product with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The unique electronic properties of the thiophene ring make this compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the fluorine atom can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE: Unique due to the presence of both a fluorine atom and a thiophene ring.
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.
Fluorobenzene Derivatives: Compounds that contain fluorobenzene moieties and are used in various chemical and pharmaceutical applications.
Uniqueness
The combination of a fluorine atom, a thiophene ring, and a benzamide group in 4-FLUORO-N-{2-[2-(THIOPHEN-2-YL)ACETYL]PHENYL}BENZAMIDE makes it unique. This structural arrangement imparts distinct electronic properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14FNO2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-fluoro-N-[2-(2-thiophen-2-ylacetyl)phenyl]benzamide |
InChI |
InChI=1S/C19H14FNO2S/c20-14-9-7-13(8-10-14)19(23)21-17-6-2-1-5-16(17)18(22)12-15-4-3-11-24-15/h1-11H,12H2,(H,21,23) |
InChI Key |
ABQXSHNIKQCWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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